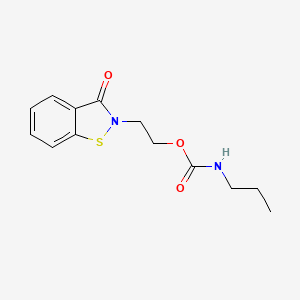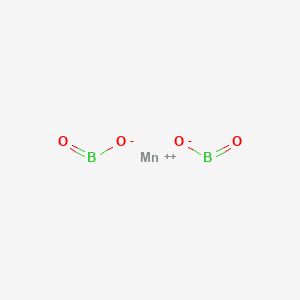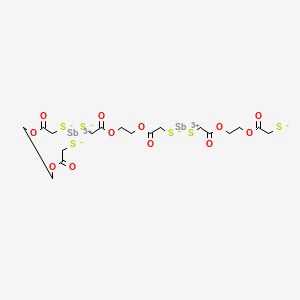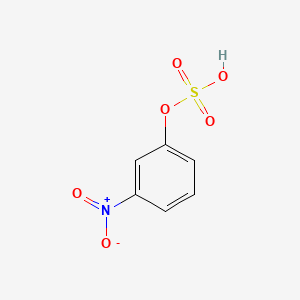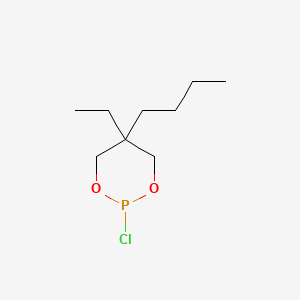
2,5-Diamino-4-methylphenol dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diamino-4-methylphenol dihydrobromide is a chemical compound with the molecular formula C7H12Br2N2O. It is a derivative of phenol and is characterized by the presence of two amino groups and one methyl group attached to the phenol ring. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-4-methylphenol dihydrobromide typically involves the bromination of 2,5-diamino-4-methylphenol. The reaction is carried out in the presence of hydrobromic acid, which acts as both the brominating agent and the solvent. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the selective bromination of the phenol compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade hydrobromic acid and advanced reaction vessels to control the reaction parameters. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diamino-4-methylphenol dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
2,5-Diamino-4-methylphenol dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,5-Diamino-4-methylphenol dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. The phenol group can also participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diaminotoluene: Similar structure but lacks the phenol group.
4-Methylcatechol: Contains a methyl group and two hydroxyl groups but lacks amino groups.
2,5-Diamino-4-chlorophenol: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
2,5-Diamino-4-methylphenol dihydrobromide is unique due to the presence of both amino and phenol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
84282-47-3 |
|---|---|
Formule moléculaire |
C7H12Br2N2O |
Poids moléculaire |
299.99 g/mol |
Nom IUPAC |
2,5-diamino-4-methylphenol;dihydrobromide |
InChI |
InChI=1S/C7H10N2O.2BrH/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3,10H,8-9H2,1H3;2*1H |
Clé InChI |
NSPDFRHYMFMWON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)O)N.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



